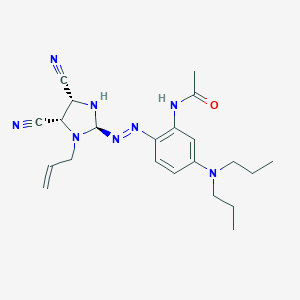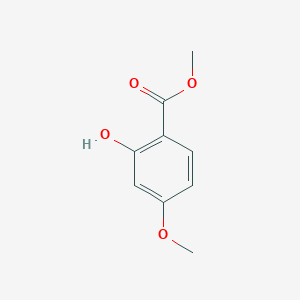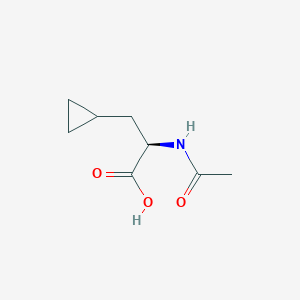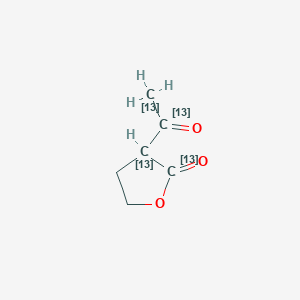![molecular formula C7H7NO3 B046994 1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one CAS No. 116823-33-7](/img/structure/B46994.png)
1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one, also known as isocyanate-oxabicycloheptanone (IBX), is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IBX is a heterocyclic compound that contains a cyclic carbonate and an isocyanate group, making it a useful building block for the synthesis of various organic compounds.
Scientific Research Applications
IBX has been extensively studied for its potential applications in organic synthesis. It is commonly used as an oxidizing agent in various reactions, including the oxidation of alcohols, ketones, and sulfides. IBX has also been used as a catalyst in the synthesis of various organic compounds, including lactones, lactams, and aziridines. Additionally, IBX has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of IBX involves the transfer of oxygen atoms from the cyclic carbonate group to the substrate. The reaction proceeds via a radical mechanism, which involves the formation of a cyclic intermediate. The isocyanate group in IBX acts as a leaving group, facilitating the reaction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of IBX. However, studies have shown that IBX is a toxic compound that can cause skin and eye irritation. It is important to handle IBX with care and follow proper safety protocols when working with this compound.
Advantages And Limitations For Lab Experiments
IBX has several advantages as a reagent in organic synthesis. It is a mild and selective oxidizing agent that can be used under mild reaction conditions. IBX is also a stable compound that can be stored for extended periods without decomposition. However, IBX has some limitations, including its toxicity and potential for explosive decomposition under certain conditions.
Future Directions
There are several potential future directions for research on IBX. One area of interest is the development of new synthetic methods that utilize IBX as a reagent. Additionally, IBX could be used as a catalyst in the synthesis of more complex organic compounds. Further studies are also needed to better understand the biochemical and physiological effects of IBX and to develop safer handling protocols for this compound.
Synthesis Methods
The synthesis of IBX involves the reaction of cyclohexene oxide with phosgene and isocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield IBX. The synthesis of IBX is a straightforward process that can be achieved in a few steps with high yields. The purity of the final product can be improved by recrystallization.
properties
CAS RN |
116823-33-7 |
|---|---|
Product Name |
1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-isocyanato-3-oxabicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C7H7NO3/c9-4-8-7-1-5(2-7)3-11-6(7)10/h5H,1-3H2 |
InChI Key |
JBRBTSUQHLRXIU-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C(=O)OC2)N=C=O |
Canonical SMILES |
C1C2CC1(C(=O)OC2)N=C=O |
synonyms |
3-Oxabicyclo[3.1.1]heptan-2-one,1-isocyanato-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
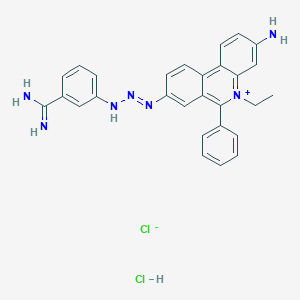
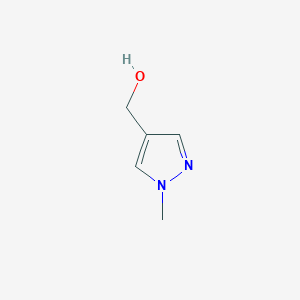

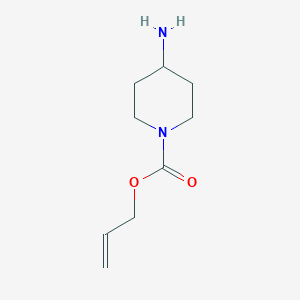
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
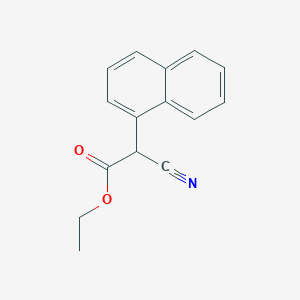
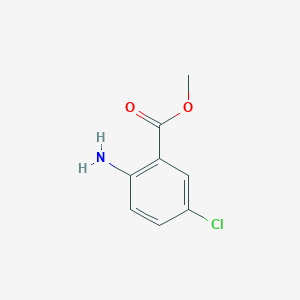
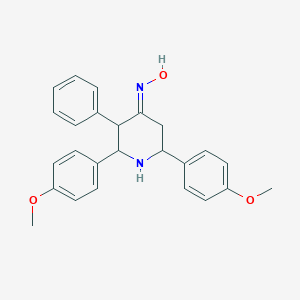
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
